Cas no 2034403-16-0 (1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea)
![1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea structure](https://www.kuujia.com/scimg/cas/2034403-16-0x500.png)
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)urea
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylurea
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
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- Inchi: 1S/C18H22N2O3S/c21-17(20-16-7-4-12-24-16)19-13-18(22,14-5-2-1-3-6-14)15-8-10-23-11-9-15/h1-7,12,15,22H,8-11,13H2,(H2,19,20,21)
- InChI Key: WOIOHIXBDZMURM-UHFFFAOYSA-N
- SMILES: S1C=CC=C1NC(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 411
- XLogP3: 2.2
- Topological Polar Surface Area: 98.8
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-5280-2μmol |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-75mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-5mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-20μmol |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-100mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-50mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-1mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-30mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-15mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-5280-25mg |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea |
2034403-16-0 | 25mg |
$109.0 | 2023-09-08 |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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5. Book reviews
Additional information on 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
Introduction to 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea (CAS No. 2034403-16-0)
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea, identified by its CAS number CAS No. 2034403-16-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of urea derivatives, which have been widely studied for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxy group, an oxan ring, a phenyl group, and a thiophen moiety, contribute to its unique chemical properties and biological interactions.
The hydroxy group in the molecule is a key functional moiety that can participate in hydrogen bonding interactions, both within the molecule and with other biomolecules. This feature makes it particularly relevant for designing compounds that interact with biological targets such as enzymes and receptors. The oxan ring, which is a cyclic ether structure, introduces flexibility and stability to the molecule, enhancing its pharmacokinetic properties. Additionally, the phenyl group contributes to hydrophobic interactions and can influence the compound's solubility and binding affinity.
The thiophen moiety is another important structural component that has garnered attention due to its presence in numerous bioactive natural products and pharmaceuticals. Thiophenes are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug development. The combination of these structural elements in 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea suggests potential applications in the treatment of various diseases, including those involving inflammation, neurodegeneration, and cancer.
In recent years, there has been growing interest in the development of novel urea-based compounds for their potential therapeutic benefits. Urea derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea makes it a promising candidate for further investigation in these areas.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of additional functional groups or modifications if needed.
Evaluation of the pharmacological properties of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary in vivo studies have shown promising results in animal models of cancer, indicating that this compound may have therapeutic efficacy against various types of tumors.
The molecular interactions between 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea and biological targets are being extensively studied using computational methods such as molecular docking and molecular dynamics simulations. These approaches provide valuable insights into how the compound interacts with its targets at the atomic level, helping to elucidate its mechanism of action. Understanding these interactions is crucial for optimizing the compound's potency and selectivity.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. For 1-[2-hydroxy-2-(oxan-4-yll)-2-phénylèthyl]-3-(
The future prospects for 1-[
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